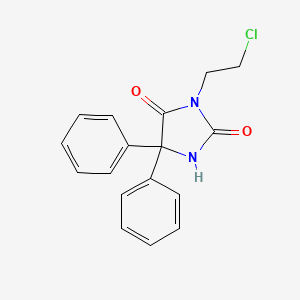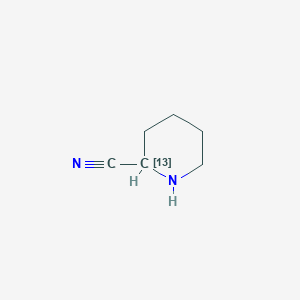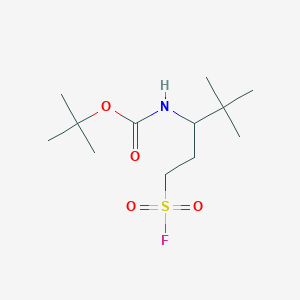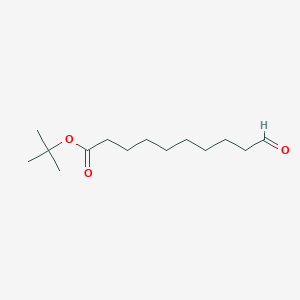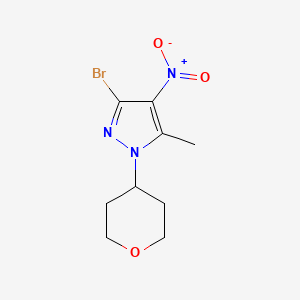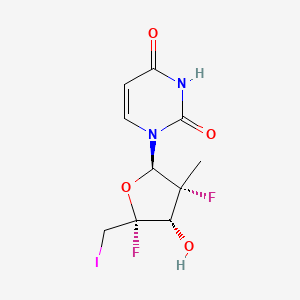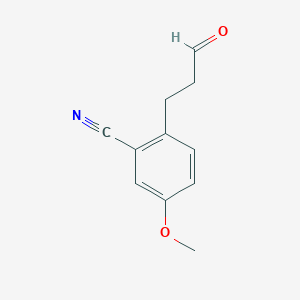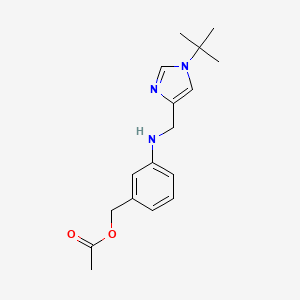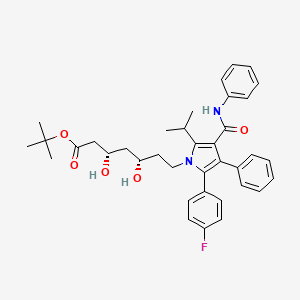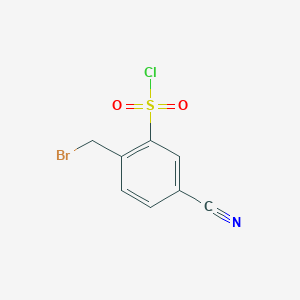![molecular formula C9H9ClN4O B12949561 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is an organic compound belonging to the pyrrolopyrimidine class. This compound is notable for its role as an intermediate in the synthesis of ribociclib, a selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) used in cancer therapy, particularly for hormone receptor-positive breast cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common method starts with 5-bromo-2,4-dichloropyrimidine, which undergoes selective N-alkylation with cyclopentylamine to form 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This intermediate then undergoes a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne, followed by cyclization and hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, green chemistry principles are increasingly applied to optimize the synthesis process. For instance, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) has been explored. Zinc dust is employed for hydrodechlorination reactions, and DMAP catalyzed ester hydrolysis is performed using ethanol instead of methanol .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrodechlorination: Zinc dust in ethanol can be used to remove the chlorine atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrodechlorination: Zinc dust and ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is primarily used as an intermediate in the synthesis of ribociclib, which is a potent inhibitor of CDK4/6. This makes it valuable in cancer research, particularly in the development of therapies for hormone receptor-positive breast cancer.
Mechanism of Action
As an intermediate in the synthesis of ribociclib, 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide contributes to the inhibition of CDK4/6. Ribociclib binds to these kinases, preventing them from phosphorylating the retinoblastoma protein (Rb), which in turn halts cell cycle progression from the G1 to the S phase. This mechanism is crucial in controlling the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 5-bromo-2,4-dichloropyrimidine
- 3,3-diethoxy-propyne
Uniqueness
What sets 2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide apart is its specific role in the synthesis of ribociclib, a clinically approved cancer therapy. Its unique structure allows for the selective inhibition of CDK4/6, making it a critical component in targeted cancer treatments .
Properties
Molecular Formula |
C9H9ClN4O |
|---|---|
Molecular Weight |
224.65 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9ClN4O/c1-14(2)8(15)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
DEOFCSXPXFLVCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


